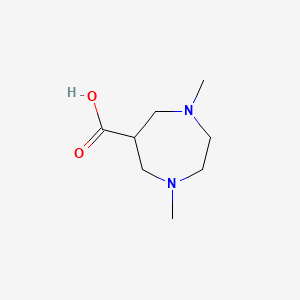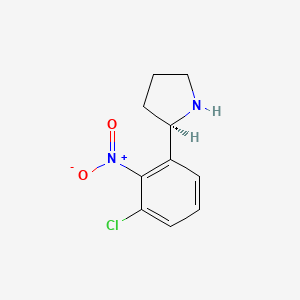
(R)-2-(3-Chloro-2-nitrophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-chloro-2-nitrophenyl group. Chiral compounds like this one are of significant interest in various fields, including medicinal chemistry and materials science, due to their unique stereochemistry and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-2-nitrobenzene and pyrrolidine.
Formation of Intermediate: The initial step may involve the nitration of 3-chlorobenzene to form 3-chloro-2-nitrobenzene.
Coupling Reaction: The key step involves the coupling of 3-chloro-2-nitrobenzene with pyrrolidine under specific reaction conditions, such as the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., dimethylformamide).
Oxidation: Potassium permanganate, water, acidic or basic conditions.
Major Products
Reduction: Formation of ®-2-(3-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Oxidation: Formation of corresponding lactams.
科学研究应用
Chemistry
Synthesis of Chiral Ligands: ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Material Science: It can be incorporated into polymers to impart chirality and enhance material properties.
Biology
Enzyme Inhibition Studies: The compound can be used to study the inhibition of specific enzymes due to its unique structure.
Chiral Drug Development: It can serve as a precursor for the synthesis of chiral drugs with potential therapeutic applications.
Medicine
Pharmacological Research: The compound can be investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Chemical Manufacturing: It can be used in the production of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of ®-2-(3-Chloro-2-nitrophenyl)pyrrolidine would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
(S)-2-(3-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
2-(3-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture, which contains both ® and (S) enantiomers.
2-(3-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo group instead of a chloro group.
Uniqueness
®-2-(3-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific stereochemistry, which can result in different biological activities and properties compared to its enantiomers and other similar compounds
属性
分子式 |
C10H11ClN2O2 |
|---|---|
分子量 |
226.66 g/mol |
IUPAC 名称 |
(2R)-2-(3-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-8-4-1-3-7(10(8)13(14)15)9-5-2-6-12-9/h1,3-4,9,12H,2,5-6H2/t9-/m1/s1 |
InChI 键 |
OGUZLONHWSJVNE-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
规范 SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


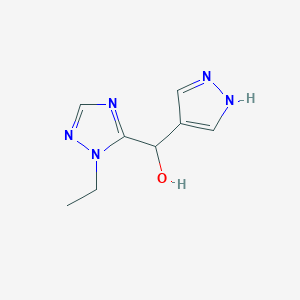
![3-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B15277299.png)

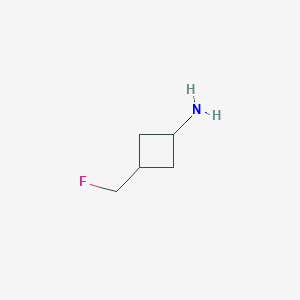
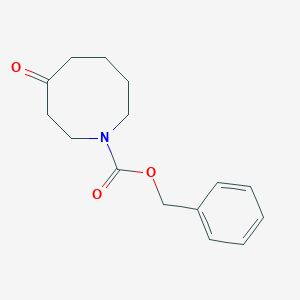
![3-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B15277317.png)


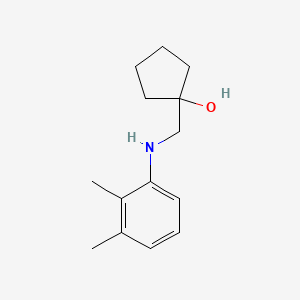
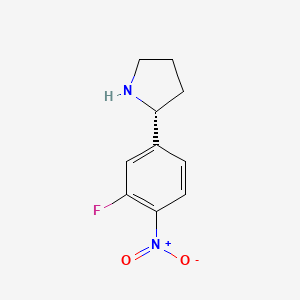
![Benzyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B15277349.png)

![tert-Butyl 2-amino-4-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B15277356.png)
